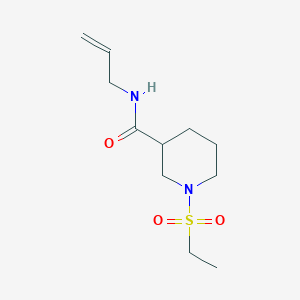![molecular formula C15H21NO2 B6038637 N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a white crystalline solid that is soluble in water and organic solvents. It is known for its ability to act as a solvent, a reagent, and a catalyst in various chemical reactions.
Mechanism of Action
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its ability to dissolve a wide range of organic compounds and its versatility as a reagent and solvent. However, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can also be toxic and hazardous if not handled properly. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide should be used with caution and proper protective equipment, such as gloves and goggles.
Future Directions
There are many future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide. One area of interest is the development of new synthetic methods for N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide that are more efficient and environmentally friendly. Another area of interest is the exploration of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide's potential as a treatment for other autoimmune diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide and its effects on the immune system.
Synthesis Methods
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through a multi-step process starting from 2,4-dimethylbenzaldehyde and tetrahydrofuran. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The yield of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. As a solvent, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can dissolve a wide range of organic compounds, making it an ideal choice for many chemical reactions. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has also been used as a reagent in the synthesis of various pharmaceuticals, such as antihypertensive agents and antitumor agents.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZQNBMJCXCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)


![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)

![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)